![molecular formula C18H31NO4 B1238063 12-Nitro-9Z,12Z-octadecadienoic acid](/img/structure/B1238063.png)
12-Nitro-9Z,12Z-octadecadienoic acid
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Overview
Description
12-Nitro-9Z,12Z-octadecadienoic acid is a lipid.
Scientific Research Applications
Nitric Oxide Signaling Transduction
12-Nitro-9Z,12Z-octadecadienoic acid plays a role in the aqueous decay and release of nitric oxide (·NO). It acts as a signaling mediator, functioning through both receptor-dependent mechanisms and by transducing the signaling actions of ·NO. This function is influenced by its distribution in hydrophobic versus aqueous environments (Schopfer et al., 2005).
Presence in Human Red Cell Membranes and Plasma Lipids
12-Nitro-9Z,12Z-octadecadienoic acid is present in human red cell membranes and plasma lipids, both as free and esterified species. It represents a significant pool of bioactive oxides of nitrogen in the vasculature, suggesting its role in basal oxidative and nitrating conditions in healthy humans (Baker et al., 2004).
Activation of Endothelial Heme Oxygenase 1 Expression
This compound potently activates endothelial heme oxygenase 1 (HO-1) expression. HO-1 upregulation is a response to inflammatory mediators and oxidative stress. The activation mechanism of HO-1 by 12-nitro-9Z,12Z-octadecadienoic acid is independent of the peroxisome proliferator-activated receptor gamma (PPARgamma), suggesting a NO-independent mechanism (Wright et al., 2006).
Impact on Epidermal Barrier in Human Keratinocytes
12-Nitro-9Z,12Z-octadecadienoic acid, along with other hydroxy fatty acids, impacts the barrier function of the skin. It has been found to disrupt the barrier function in human keratinocytes, indicating its role in skin health and potential relevance in conditions like inflammation or UV-B irradiation (Chiba et al., 2018).
Role in NRF2 Activation
12-Nitro-9Z,12Z-octadecadienoic acid activates the transcription factor NRF2, a key player in regulating antioxidant response. Its activation of NRF2 is independent of Keap1 cysteine 151, differentiating it from other Nrf2-activating electrophiles. This activation could influence gene expression and therapeutic actions of nitroalkenes (Kansanen et al., 2011).
properties
Product Name |
12-Nitro-9Z,12Z-octadecadienoic acid |
---|---|
Molecular Formula |
C18H31NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(9Z,12E)-12-nitrooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21)/b12-9-,17-14+ |
InChI Key |
ZYFTUIURWQWFKQ-QIAGQCQHSA-N |
Isomeric SMILES |
CCCCC/C=C(\C/C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
SMILES |
CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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